4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
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Overview
Description
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a synthetic organic compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that acenaphthene derivatives, to which this compound belongs, have shown diverse biological properties including antitumor activities
Mode of Action
As an acenaphthene derivative, it may share similar mechanisms with other compounds in this class, which have been found to exhibit antitumor activities . The specific interactions between this compound and its targets, as well as the resulting changes, would require further investigation.
Result of Action
It is known that some acenaphthene derivatives have demonstrated antitumor activity in various human solid tumor cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide typically involves the reaction of acenaphthene derivatives with appropriate reagents. One common method includes the reaction of acenaphthene with bromoacetyl bromide in the presence of aluminum chloride to form 5-bromoacetylacenaphthene. This intermediate is then reacted with 2-thiourea or aryl thioureas under reflux conditions using ethanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or acenaphthene derivatives.
Scientific Research Applications
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antitumor and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethylbenzamide
- 4-butoxy-N-(1,2-dihydro-5-acenaphthylenyl)benzenesulfonamide
Uniqueness
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-3-15-26-19-12-9-18(10-13-19)23(25)24-21-14-11-17-8-7-16-5-4-6-20(21)22(16)17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYXLKVBSLDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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